N'-(4-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide

Antiproliferative Pancreatic adenocarcinoma Non-small cell lung cancer

This 4-chloro-1,3-benzothiazol-2-yl-3-fluorobenzohydrazide (CAS 851979-08-3) provides a structurally orthogonal starting point to the 6-chloro-hydrazone benzothiazole series. The 4-chloro substitution creates a distinct steric and electronic microenvironment, while the hydrazide linker introduces an additional H-bond donor that reorients binding geometry. Supplied at ≥95% purity, it is ready for MTT-based antiproliferative screening (Capan-1, NCI-H460), α-glucosidase inhibition assays, and broad-panel kinase profiling. The 3-fluoro substituent enhances dipole moment for improved target engagement at allosteric sites. Request a quote for milligram-to-gram quantities for target deorphanization and regioisomeric SAR campaigns.

Molecular Formula C14H9ClFN3OS
Molecular Weight 321.75
CAS No. 851979-08-3
Cat. No. B2607555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide
CAS851979-08-3
Molecular FormulaC14H9ClFN3OS
Molecular Weight321.75
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl
InChIInChI=1S/C14H9ClFN3OS/c15-10-5-2-6-11-12(10)17-14(21-11)19-18-13(20)8-3-1-4-9(16)7-8/h1-7H,(H,17,19)(H,18,20)
InChIKeyHWKLLJOZDVDHGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(4-Chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide (CAS 851979-08-3): Structural Identity and Research-Grade Procurement Profile


N'-(4-Chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide (CAS 851979-08-3; molecular formula C₁₄H₉ClFN₃OS; MW 321.75 g/mol) is a synthetic benzothiazole-hydrazide hybrid that belongs to a scaffold class with documented antiproliferative, α-glucosidase inhibitory, and antiviral potential [1]. The compound features a chlorine atom at the 4-position of the benzothiazole ring and a 3-fluorobenzohydrazide moiety—a substitution topology that distinguishes it from the regioisomeric 6-chloro analog (CAS 851980-13-7) and from hydrazone-linked benzothiazole derivatives that have demonstrated sub-micromolar anticancer IC₅₀ values in recent mechanistic studies [2]. It is supplied as a research chemical (typical purity ≥95%) for exploratory medicinal chemistry and target-identification programs .

Why 4-Chloro-3-Fluoro Substitution Topology in Benzothiazole-Hydrazide Scaffolds Cannot Be Interchanged with 6-Chloro or Hydrazone Counterparts


Within the benzothiazole-hydrazide chemical space, the position of the chlorine substituent on the benzothiazole ring and the nature of the linker (hydrazide vs. hydrazone) are critical determinants of biological target engagement. The 4-chloro substitution places the electron-withdrawing chlorine ortho to the hydrazide-bearing thiazole nitrogen, creating a steric and electronic microenvironment distinct from the 6-chloro regioisomer . Direct experimental evidence from the mechanochemical synthesis study by Sokol et al. demonstrates that a 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole analog achieves sub-micromolar antiproliferative IC₅₀ values, yet the hydrazide linkage in the target compound introduces an additional hydrogen-bond donor that can reorient binding geometry and alter selectivity profiles [1]. Furthermore, benzothiazole-hydrazide hybrids lacking fluorine substitution show markedly different α-glucosidase inhibition potency, underscoring that the 3-fluoro substituent is not a passive structural feature [2]. Generic substitution among regioisomers or linker variants without experimental validation therefore risks selecting a compound with divergent target affinity and potency.

Quantitative Differentiation Evidence for N'-(4-Chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide vs. Closest Analogs: Head-to-Head, Cross-Study, and Class-Level Data


Anticancer Potency: Cross-Study SAR Between 4-Chloro-Hydrazide (Target) and 6-Chloro-Hydrazone (Compound 38) Benzothiazole Derivatives

The target compound is a 4-chloro-benzothiazole-2-hydrazide. The closest structurally characterized active analog is compound 38 from Sokol et al. (2025)—a 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole—which differs in both chlorine regioisomerism (6-Cl vs. 4-Cl) and linker chemistry (hydrazone –CH=N– vs. hydrazide –CO–NH–). In a panel of eight human cancer cell lines, compound 38 exhibited remarkable antiproliferative activity with IC₅₀ = 0.6 µM against pancreatic adenocarcinoma Capan-1 cells and IC₅₀ = 0.9 µM against non-small cell lung cancer NCI-H460 cells, outperforming the reference drug etoposide in several cell lines [1]. While no direct head-to-head comparison with the 4-chloro-hydrazide target compound has been published, this cross-study SAR data establishes that the 6-chloro-hydrazone topology is compatible with sub-micromolar anticancer potency. The 4-chloro-hydrazide scaffold in the target compound offers a distinct regioisomeric starting point for hit expansion and selectivity profiling [1].

Antiproliferative Pancreatic adenocarcinoma Non-small cell lung cancer Structure-activity relationship

α-Glucosidase Inhibition: Class-Level Benchmarking of Benzothiazole-Hydrazide Hybrids vs. Acarbose Standard

The benzothiazole-hydrazide scaffold class to which the target compound belongs has been systematically evaluated for α-glucosidase inhibition. Taha et al. (2015) synthesized a library of benzothiazole-benzohydrazide hybrids (compounds 6–35) and screened them for α-glucosidase inhibitory activity. These compounds demonstrated IC₅₀ values ranging from 5.31 to 53.34 µM, with 24 out of 30 compounds (compounds 6, 7, 9–16, 19, 21–30, 32–35) exhibiting superior potency compared to the clinical standard acarbose (IC₅₀ = 906 ± 6.3 µM), representing a 17- to 170-fold improvement [1]. The target compound incorporates the identical benzothiazole-hydrazide pharmacophore core but adds a 3-fluoro substituent on the phenyl ring and a 4-chloro substituent on the benzothiazole—both electron-withdrawing groups that, based on SAR trends in this study, are predicted to enhance potency by modulating dipole moment and hydrogen-bond interactions at the allosteric C-terminal domain binding site [1].

α-Glucosidase inhibition Type 2 diabetes Antihyperglycemic Benzohydrazide scaffold

ZINC15 SEA Predicted Kinase Target Profile: Computational Differentiation from Structurally Related Benzothiazole Derivatives

The ZINC15 database (substance ZINC000009295497) reports Similarity Ensemble Approach (SEA) predictions for the target compound based on chemical similarity to known ligands in ChEMBL20 [1]. The top predicted protein targets include mitogen-activated protein kinase kinase kinase 8 (MAP3K8, p-value = 100), ectonucleotide pyrophosphatase/phosphodiesterase family member 1 (ENPP1, p-value = 50), receptor tyrosine-protein kinase erbB-4 (ERBB4, p-value = 45), and inosine-5'-monophosphate dehydrogenase (IMPDH, p-value = 26) [1]. Notably, there is no known experimental activity for this compound in ChEMBL20, making these predictions a unique starting point for target deorphanization [1]. The predicted kinase profile differentiates the target compound from benzothiazole-hydrazone analogs that have been optimized for Bcl-XL inhibition (IC₅₀ < 20 nM, >300-fold selectivity), suggesting divergent therapeutic application potential [2].

Kinase inhibition Target prediction ERBB4 MAP3K8 ENPP1

Physicochemical Property Profile: 4-Chloro vs. 6-Chloro Regioisomer Differentiation and Procurement Implications

The target compound (4-chloro isomer, CAS 851979-08-3) and its 6-chloro regioisomer (CAS 851980-13-7) share identical molecular formula (C₁₄H₉ClFN₃OS) and molecular weight (321.75 g/mol) but differ in the position of the chlorine substituent on the benzothiazole ring . According to ZINC15 computational data, the target compound has a calculated logP of 3.477, topological polar surface area (tPSA) of 65 Ų, 1 hydrogen-bond donor, and 4 hydrogen-bond acceptors [1]. In the 4-chloro isomer, chlorine is positioned ortho to the thiazole nitrogen that connects to the hydrazide linker, which can influence intramolecular interactions and conformational preferences not present in the 6-chloro isomer where chlorine is para to the linkage point . These subtle regioisomeric differences may manifest as divergent chromatographic retention times and differential target binding geometries during screening .

Regioisomer Lipophilicity Topological polar surface area Hydrogen bonding Quality control

Antiviral Precedent: In Vivo Anti-Influenza Activity of the 4-Chlorobenzothiazole Synthetic Precursor

The synthetic precursor to the target compound, 2-amino-4-chlorobenzothiazole (CAS 19952-47-7), is a well-characterized benzothiazole derivative with documented in vivo antiviral activity against various influenza A2 strains . The target compound incorporates the identical 4-chlorobenzothiazole core but extends the structure with a 3-fluorobenzohydrazide moiety that introduces additional hydrogen-bonding capacity and lipophilicity, potentially modifying the antiviral target engagement profile . While no direct antiviral data exist for the target compound, the conservation of the 4-chloro substitution pattern from the active precursor provides a structural rationale for antiviral screening prioritization, particularly against RNA viruses .

Antiviral Influenza A2 4-Chlorobenzothiazole In vivo efficacy

Procurement-Relevant Application Scenarios for N'-(4-Chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide Based on Quantitative Differentiation Evidence


Anticancer Lead Expansion via Regioisomeric SAR Exploration Against Pancreatic and Lung Cancer Cell Lines

For medicinal chemistry teams seeking to expand beyond the 6-chloro-hydrazone benzothiazole series (e.g., compound 38 from Sokol et al., 2025, with Capan-1 IC₅₀ = 0.6 µM), the target compound provides a structurally orthogonal starting point with 4-chloro substitution and a hydrazide linker [1]. It can be deployed in MTT-based antiproliferative screening panels (Capan-1, NCI-H460, and additional lines from the NCI-60 panel) to generate regioisomeric SAR data and identify selectivity windows unique to the 4-chloro topology [1].

Antidiabetic α-Glucosidase Inhibitor Optimization Leveraging a Validated Benzothiazole-Hydrazide Pharmacophore

Given that benzothiazole-benzohydrazide hybrids have demonstrated 17- to 170-fold superior α-glucosidase inhibition relative to acarbose (IC₅₀ = 5.31–53.34 µM vs. 906 µM), the target compound can be screened as a core scaffold for antidiabetic hit identification [2]. Its 3-fluoro substituent introduces electron-withdrawing character predicted to enhance dipole moment and H-bond interactions at the enzyme's C-terminal allosteric site, as demonstrated by molecular docking studies in the reference benzothiazole-hydrazide series [2].

Kinase and Phosphodiesterase Target Deorphanization Using ZINC SEA-Predicted Target Hypotheses

The SEA target predictions from ZINC15 (MAP3K8 p-value = 100; ENPP1 p-value = 50; ERBB4 p-value = 45) provide testable hypotheses for biochemical kinase profiling [3]. The target compound can be submitted to broad-panel kinase selectivity screens (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to experimentally validate or refute these predictions, enabling target deorphanization and differentiation from Bcl-XL-selective benzothiazole-hydrazone series that have already been extensively characterized [3][4].

Antiviral Screening Against RNA Viruses Building on 4-Chlorobenzothiazole Precursor Activity

The documented in vivo anti-influenza A2 activity of the synthetic precursor 2-amino-4-chlorobenzothiazole supports prioritization of the target compound for phenotypic antiviral screening. It can be tested in cytopathic effect (CPE) reduction assays or plaque reduction assays against influenza A strains and, given the emerging role of benzothiazole derivatives as broad-spectrum RNA virus inhibitors, extended to SARS-CoV-2, Zika, and Ebola virus panels .

Quote Request

Request a Quote for N'-(4-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.